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Abstract
BPR1M97 is a novel, potent, and blood-brain barrier-penetrant small molecule that acts as a

dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.

[1][2] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of BPR1M97. Detailed experimental

protocols for key in vitro and in vivo assays are presented, along with a summary of its

quantitative biological data. The unique signaling pathway of BPR1M97, characterized by full

agonism at the MOP receptor and G protein-biased agonism at the NOP receptor, is also

detailed and visualized. This document serves as a critical resource for researchers engaged in

the development of safer and more effective analgesics.

Chemical Structure and Physicochemical Properties
BPR1M97 is a synthetic small molecule with a distinct chemical scaffold. While the definitive

IUPAC name and SMILES string are not publicly available in the primary literature, its

molecular formula and weight have been reported.

A visual representation of the chemical structure is crucial for understanding its steric and

electronic properties, which underpin its pharmacological activity.

Table 1: Physicochemical Properties of BPR1M97
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Property Value Reference

Molecular Formula C18H18Cl2N2O [3]

Molecular Weight 349.25 g/mol [2]

CAS Number 2059904-66-2

Solubility

Soluble in DMSO. For in vivo

studies, various formulations

have been used, including a

mixture of DMSO, PEG300,

Tween-80, and saline.

[2]

Pharmacological Profile
BPR1M97 exhibits a unique pharmacological profile as a dual agonist of MOP and NOP

receptors, which are key players in pain modulation.

Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of BPR1M97 for

human MOP and NOP receptors. The equilibrium dissociation constants (Ki) demonstrate high-

affinity binding to both receptors.

Table 2: Receptor Binding Affinities of BPR1M97

Receptor Ki (nM) Reference

Mu-Opioid Receptor (MOP) 1.8 [1][2]

Nociceptin/Orphanin FQ

Receptor (NOP)
4.2 [1][2]

In Vitro Functional Activity
The functional activity of BPR1M97 has been characterized through a series of in vitro assays,

revealing its distinct signaling properties at MOP and NOP receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31278929/
https://www.researchgate.net/publication/334230166_BPR1M97_a_dual_mu_opioid_receptornociceptin-orphanin_FQ_peptide_receptor_agonist_produces_potent_antinociceptive_effects_with_safer_properties_than_morphine
https://www.researchgate.net/publication/334230166_BPR1M97_a_dual_mu_opioid_receptornociceptin-orphanin_FQ_peptide_receptor_agonist_produces_potent_antinociceptive_effects_with_safer_properties_than_morphine
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.medchemexpress.com/bpr1m97.html
https://www.researchgate.net/publication/334230166_BPR1M97_a_dual_mu_opioid_receptornociceptin-orphanin_FQ_peptide_receptor_agonist_produces_potent_antinociceptive_effects_with_safer_properties_than_morphine
https://www.medchemexpress.com/bpr1m97.html
https://www.researchgate.net/publication/334230166_BPR1M97_a_dual_mu_opioid_receptornociceptin-orphanin_FQ_peptide_receptor_agonist_produces_potent_antinociceptive_effects_with_safer_properties_than_morphine
https://www.benchchem.com/product/b15617538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: In Vitro Functional Activity of BPR1M97

Assay Receptor Result Reference

cAMP Production

Assay
MOP Full Agonist [4]

β-Arrestin-2

Recruitment Assay
MOP Full Agonist [4]

Receptor

Internalization Assay
MOP Full Agonist [4]

Membrane Potential

Assay
MOP Full Agonist [4]

cAMP Production

Assay
NOP

G protein-biased

agonist
[4]

β-Arrestin-2

Recruitment Assay
NOP

G protein-biased

agonist
[4]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potent antinociceptive effects of

BPR1M97 with a potentially improved safety profile compared to traditional opioids like

morphine.

Table 4: In Vivo Antinociceptive Effects of BPR1M97
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Animal Model Assay
Route of
Administration

Key Findings Reference

Murine Cancer

Pain Model
Antinociception

Subcutaneous

(s.c.)

Demonstrated

antinociceptive

effects at a dose

of 1.8 mg/kg.

[1]

Mice
Tail-flick and Tail-

clip tests

Subcutaneous

(s.c.)

Produced potent

antinociceptive

effects.

[4]

Mice

Acetone drop

and von Frey

hair tests

(neuropathic

pain)

Subcutaneous

(s.c.)

Elicited better

analgesia in

cancer-induced

pain than

morphine.

[4]

Safety and Side Effect Profile
A key advantage of BPR1M97 is its potential for a wider therapeutic window compared to

conventional opioids. In vivo studies have indicated a reduced incidence of common opioid-

related side effects.

Table 5: Safety and Side Effect Profile of BPR1M97
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Side Effect
Assessment
Method

Result Compared
to Morphine

Reference

Respiratory

Depression

Lung functional

assays

Caused less

respiratory

dysfunction.

[4]

Cardiovascular Effects
Heart functional

assays

Caused less

cardiovascular

dysfunction.

[4]

Gastrointestinal

Dysfunction

Charcoal meal and

glass bead tests

Caused less

gastrointestinal

dysfunction.

[4]

Physical Dependence
Naloxone-precipitated

withdrawal jumping

Induced less

withdrawal jumping.
[4]

Signaling Pathways
BPR1M97's pharmacological effects are mediated through its differential activation of

downstream signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts

as a conventional full agonist, activating both G protein-dependent and β-arrestin-dependent

pathways. In contrast, at the NOP receptor, it displays G protein-biased agonism, preferentially

activating G protein signaling over β-arrestin recruitment. This biased agonism is hypothesized

to contribute to its improved side-effect profile.
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Caption: Signaling pathway of BPR1M97 at MOP and NOP receptors.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

BPR1M97, based on standard practices in the field.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of BPR1M97 for MOP and NOP receptors.

Methodology:

Membrane Preparation: Cell membranes expressing either human MOP or NOP receptors

are prepared from cultured cells (e.g., HEK293 or CHO cells).

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-DAMGO for

MOP and [³H]-Nociceptin for NOP).
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Competition Binding: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of increasing concentrations of BPR1M97.

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined

period (e.g., 60-90 minutes) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of bound radioactivity on the filters is measured using a

scintillation counter.

Data Analysis: The IC50 value (the concentration of BPR1M97 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

Prepare Receptor Membranes

Incubate Membranes with Radioligand and BPR1M97

Separate Bound and Free Ligand via Filtration

Quantify Bound Radioactivity

Calculate IC50 and Ki Values

Click to download full resolution via product page
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Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay
Objective: To assess the functional agonistic or antagonistic activity of BPR1M97 at Gαi-

coupled receptors like MOP and NOP.

Methodology:

Cell Culture: Cells stably expressing MOP or NOP receptors are cultured in appropriate

media.

Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to

stimulate cAMP production.

Compound Treatment: Cells are then treated with varying concentrations of BPR1M97.

Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured

using a competitive immunoassay kit (e.g., HTRF or ELISA).

Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or

IC50 (for antagonists) values are determined.

β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated MOP and NOP receptors

upon ligand binding.

Methodology:

Cell Line: A cell line co-expressing the receptor of interest fused to a protein fragment (e.g., a

fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.

Compound Addition: BPR1M97 at various concentrations is added to the cells.
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Recruitment and Complementation: Agonist binding induces receptor phosphorylation and

subsequent β-arrestin recruitment, leading to the complementation of the two protein

fragments and the formation of a functional enzyme.

Substrate Addition and Signal Detection: A chemiluminescent substrate is added, and the

resulting light emission is measured using a luminometer.

Data Analysis: Concentration-response curves are generated to determine the EC50 and

Emax values for β-arrestin recruitment.

In Vivo Tail-Flick Test
Objective: To evaluate the acute antinociceptive effects of BPR1M97 in an animal model of

thermal pain.

Methodology:

Animal Acclimation: Mice are acclimated to the testing environment and handling

procedures.

Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant

heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off

time is set to prevent tissue damage.

Compound Administration: BPR1M97 or a vehicle control is administered, typically via

subcutaneous injection.

Post-Treatment Latency: The tail-flick latency is measured at various time points after drug

administration.

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each

animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) /

(cut-off time - baseline latency)] x 100.
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Caption: Workflow for the in vivo tail-flick test.

Conclusion
BPR1M97 represents a promising step forward in the quest for safer and more effective opioid

analgesics. Its dual agonism at MOP and NOP receptors, coupled with its unique G protein-

biased signaling at the NOP receptor, offers a potential mechanism to dissociate potent

analgesia from the debilitating side effects associated with traditional opioids. The data and

protocols presented in this technical guide provide a solid foundation for further research and

development of BPR1M97 and related compounds. Continued investigation into its long-term

efficacy, safety, and translational potential is warranted to fully elucidate its therapeutic value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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